Cas no 438541-05-0 (N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 2-Anthracenesulfonamide, N,N-diethyl-9,10-dihydro-9,10-dioxo-
- 438541-05-0
- SR-01000318821-1
- AKOS000520217
- AG-690/10023045
- SR-01000318821
- N,N-diethyl-9,10-dioxoanthracene-2-sulfonamide
- F1414-0268
-
- Inchi: 1S/C18H17NO4S/c1-3-19(4-2)24(22,23)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,3-4H2,1-2H3
- InChI Key: NORLRRLGRGZCIC-UHFFFAOYSA-N
- SMILES: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1S(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 343.08782920g/mol
- Monoisotopic Mass: 343.08782920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.9Ų
- XLogP3: 2.7
Experimental Properties
- Density: 1.332±0.06 g/cm3(Predicted)
- Boiling Point: 541.6±60.0 °C(Predicted)
- pka: -5.46±0.70(Predicted)
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1414-0268-1mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-30mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-3mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-10μmol |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-50mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-5μmol |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-40mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-2μmol |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-15mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1414-0268-20mg |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
438541-05-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Introduction to N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS No. 438541-05-0)
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 438541-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of anthracene derivatives, characterized by its unique structural framework and functional groups that contribute to its distinct chemical properties and potential biological activities.
The molecular structure of N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide consists of an anthracene core, which is a tricyclic aromatic hydrocarbon consisting of three benzene rings fused together. This core is further modified by the presence of a ketone group (indicated by the "dioxo" suffix) at the 9 and 10 positions, as well as a sulfonamide group at the 2 position. The sulfonamide group introduces a polar and acidic character to the molecule, enhancing its solubility in polar solvents and potentially influencing its interactions with biological targets.
The N,N-diethyl substituents attached to the sulfonamide nitrogen provide additional steric and electronic effects that can modulate the compound's reactivity and binding affinity. These modifications make N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide a versatile scaffold for designing novel molecules with tailored pharmacological properties.
In recent years, there has been growing interest in anthracene derivatives due to their diverse biological activities. These compounds have been explored for their potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. The presence of both the ketone and sulfonamide groups in N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide suggests that it may exhibit multiple modes of action, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, anthracene derivatives have been reported to interact with various enzymes and receptors involved in cellular signaling pathways. The sulfonamide moiety, in particular, is a well-established pharmacophore that enhances binding affinity and metabolic stability. By incorporating this group into an anthracene framework, researchers aim to develop molecules that can selectively target specific disease-related pathways.
Recent studies have highlighted the importance of computational chemistry in designing and optimizing anthracene-based drug candidates. Molecular modeling techniques have been employed to predict the binding modes of these compounds with biological targets such as kinases and transcription factors. These studies have provided valuable insights into how structural modifications can influence potency and selectivity.
The synthesis of N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it possible to access such compounds with high yield and purity. Multi-step synthetic routes often involve functional group transformations such as oxidation, sulfonylation, and amination. These reactions require careful optimization to ensure regioselectivity and minimize side products.
Once synthesized, N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be subjected to various biochemical assays to evaluate its biological activity. These assays may include enzyme inhibition studies, cell-based assays for cytotoxicity or proliferation effects, and interaction studies with specific protein targets. The results from these experiments provide critical data for assessing the potential therapeutic value of the compound.
The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) technologies to identify novel drug candidates. However, traditional HTS approaches may not be effective for complex molecules like N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide due to their structural complexity. Therefore, alternative strategies such as fragment-based drug design (FBDD) have been explored as complementary approaches.
In FBDD, small molecular fragments are used as starting points for drug discovery. These fragments are then combined or modified to generate more complex structures with improved pharmacological properties. This approach has been particularly successful in designing inhibitors targeting protein-protein interactions. The sulfonamide group in N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene -2 -sulfonamide could serve as an ideal scaffold for fragment-based design due to its ability to form hydrogen bonds with biological targets.
The development of new therapeutic agents requires not only potent activity but also favorable pharmacokinetic properties such as solubility、bioavailability、metabolic stability,and toxicity profile。The structural features of N,N -diethyl - 9, 10 -dioxo - 9, 10 -dihydroanthracen - 2 -sulfon amide contribute to its potential advantages in these areas。For example,the sulfon amide group enhances solubility while minimizing hydrophobicity,which is crucial for oral bioavailability。Additionally,the presence of multiple rotatable bonds allows for optimization through structure-based drug design techniques。
Preclinical studies are essential for evaluating the safety and efficacy of new drug candidates before they can be tested in human trials。These studies typically involve animal models where compounds are assessed for their toxicity、pharmacokinetics,and therapeutic effects。The results from these studies provide critical data for regulatory agencies such as the U.S。Food and Drug Administration (FDA) when reviewing drug applications。
Regulatory considerations play a significant role in bringing new drugs to market。Manufacturers must adhere to strict guidelines regarding quality control、manufacturing processes,and clinical trial protocols。The synthesis and characterization of N, N -diethyl - 9, 10 -dioxo - 9, 10 -dihydroanthra cene - 2 -sulfon amide must meet these regulatory standards to ensure patient safety。
The future direction of research on N, N -diethyl - 9, 10 -dioxo - 9, 10 -dihydroanthra cene - 2 -sulf onamide will likely focus on expanding its therapeutic applications through further optimization。This may involve modifying other functional groups within the molecule or exploring novel synthetic routes that improve yield or reduce costs。Additionally, advances in biotechnology such as CRISPR gene editing could open up new avenues for developing drugs targeting genetic disorders。
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